An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Sulfonylbenzonitrile Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Among these, the benzonitrile scaffold, particularly when substituted with strongly electron-withdrawing groups, has garnered significant attention. This guide provides a comprehensive technical overview of 3,5-Bis(methylsulfonyl)benzonitrile (CAS 169696-83-7), a molecule of interest for researchers, scientists, and drug development professionals. The convergence of a nitrile group—a versatile hydrogen bond acceptor and bioisostere—with two methylsulfonyl substituents creates a unique electronic and steric profile, making this compound a compelling building block for novel therapeutics.[1][2] The sulfonyl group, known for its ability to form strong hydrogen bonds and enhance metabolic stability, further elevates the potential of this scaffold in targeting a range of biological pathways.[3] This document will delve into the physicochemical properties, a proposed synthetic route, and the potential applications of this compound, grounded in established chemical principles and field-proven insights.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for 3,5-Bis(methylsulfonyl)benzonitrile is not widely published, the following table summarizes its key known and calculated properties.
| Property | Value | Source |
| CAS Number | 169696-83-7 | [4] |
| Molecular Formula | C₉H₉NO₄S₂ | Santa Cruz Biotechnology |
| Molecular Weight | 259.3 g/mol | Santa Cruz Biotechnology |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
Proposed Synthesis Pathway: A Rational Approach
Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile
The initial step involves a double nucleophilic aromatic substitution reaction. 3,5-Dibromobenzonitrile serves as a suitable starting material due to the activation of the aromatic ring by the electron-withdrawing nitrile group. Sodium thiomethoxide is an excellent nucleophile for introducing the methylthio moiety.
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Rationale: The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the thiomethoxide anion more nucleophilic. The reaction is typically heated to facilitate the substitution.
Step 2: Oxidation to 3,5-Bis(methylsulfonyl)benzonitrile
The second step is the oxidation of the sulfide groups to sulfones. This transformation is reliably achieved using a strong oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this purpose.
-
Rationale: The use of at least two equivalents of the oxidizing agent per sulfide group is necessary to ensure complete oxidation to the sulfone state, bypassing the intermediate sulfoxide. Dichloromethane (DCM) is a standard solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the starting material and the reagent. The reaction is often run at room temperature.
Below is a detailed, step-by-step hypothetical protocol for the synthesis.
Experimental Protocol (Hypothetical)
Materials:
-
3,5-Dibromobenzonitrile
-
Sodium thiomethoxide
-
Dimethylformamide (DMF), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
Part A: Synthesis of 3,5-Bis(methylthio)benzonitrile
-
To a stirred solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,5-bis(methylthio)benzonitrile.
Part B: Oxidation to 3,5-Bis(methylsulfonyl)benzonitrile
-
Dissolve the 3,5-bis(methylthio)benzonitrile (1.0 eq) obtained from Part A in DCM.
-
Add m-CPBA (4.4 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final product, 3,5-Bis(methylsulfonyl)benzonitrile.
Role in Drug Discovery and Potential Mechanisms of Action
The unique structural features of 3,5-Bis(methylsulfonyl)benzonitrile make it a highly attractive scaffold in drug discovery. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisosteric replacement for other functional groups.[1] The two methylsulfonyl groups significantly lower the pKa of any potential acidic protons and provide strong hydrogen bond accepting capabilities, which can lead to potent and selective interactions with biological targets.[3]
Potential Therapeutic Applications:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The sulfonyl groups can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. The benzonitrile moiety can be further functionalized to achieve selectivity and potency.
-
Modulation of Nuclear Receptors: The rigid and electron-deficient nature of the central phenyl ring could allow it to fit into the ligand-binding domains of nuclear receptors.
-
Enzyme Inhibition: The electrophilic character of the nitrile group, enhanced by the two sulfonyl groups, could allow for covalent or non-covalent interactions with active site residues of enzymes, such as cysteine proteases.[5]
Representative Experimental Workflow: In Vitro Kinase Inhibition Assay
To evaluate the potential of 3,5-Bis(methylsulfonyl)benzonitrile as a kinase inhibitor, a common in vitro assay would be employed. The following is a representative protocol for assessing its inhibitory activity against a target kinase.
Objective: To determine the IC₅₀ value of 3,5-Bis(methylsulfonyl)benzonitrile against a specific protein kinase.
Materials:
-
Target kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
3,5-Bis(methylsulfonyl)benzonitrile (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3,5-Bis(methylsulfonyl)benzonitrile in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.
-
Inhibitor Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
3,5-Bis(methylsulfonyl)benzonitrile represents a promising, yet underexplored, chemical entity for drug discovery. Its unique electronic properties, conferred by the nitrile and dual sulfonyl groups, provide a strong foundation for the design of potent and selective inhibitors for a variety of biological targets. While a dedicated body of literature for this specific compound is sparse, rational synthesis design and an understanding of the roles of its constituent functional groups allow for the formulation of clear and actionable research plans. This guide provides the necessary technical foundation for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this versatile scaffold.
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Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]
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